molecular formula C7H6N4 B1166492 angiogenin, methionyl-(-1)- CAS No. 120298-94-4

angiogenin, methionyl-(-1)-

Cat. No.: B1166492
CAS No.: 120298-94-4
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Description

Crystallographic Analysis of Recombinant Protein Architecture

The three-dimensional structure of methionyl-(-1)-angiogenin has been resolved through X-ray crystallography at resolutions ranging from 1.8 Å to 2.4 Å. The recombinant protein retains the core β-sheet topology characteristic of the pancreatic ribonuclease superfamily, with two antiparallel β-sheets forming a V-shaped substrate-binding cleft. Key structural deviations from native angiogenin include:

  • N-terminal conformation : The additional methionine residue at position -1 induces minimal perturbation to the overall fold, as evidenced by root-mean-square deviations (RMSD) of 0.45–0.68 Å compared to pyroglutamate-1 angiogenin.
  • Active site occlusion : Glutamine-117 maintains its obstructive position in the pyrimidine-binding (B1) site, a feature critical for attenuating ribonucleolytic activity. Molecular dynamics simulations reveal transient fluctuations in this region, allowing partial substrate access.
  • Receptor-binding loop : Residues 58–70 (ENKNGNPHRENLR) form a solvent-exposed loop distinct from RNase A, with crystallographic B-factors indicating higher flexibility compared to the protein core.

Comparative analysis of methionyl-(-1)-angiogenin (PDB: 2ANG) and processed angiogenin (PDB: 1ANG) shows conserved disulfide bonding patterns and tertiary interactions. The engineered N-terminal methionine does not participate in crystal packing interactions, explaining its minimal impact on global stability.

N-terminal Methionine Retention in Prokaryotic Expression Systems

Methionyl-(-1)-angiogenin accumulates as inclusion bodies in Escherichia coli expression systems, requiring oxidative refolding to achieve native conformation. The retention of the initiator methionine arises from two key factors:

  • Methionine aminopeptidase (MetAP) specificity :

    • MetAP1 exhibits limited activity toward substrates with large penultimate residues.
    • Angiogenin's native N-terminal sequence (<1Glu-2Asn-3Leu...) contains aspartate at position 2, which sterically hinders MetAP processing.
    • Kinetic studies show a 12-fold reduction in MetAP1 cleavage efficiency for Met-Asp sequences compared to Met-Ala substrates.
  • Expression conditions :

    • High-level expression under T7 promoters leads to protein aggregation, shielding the N-terminus from processing enzymes.
    • Refolding protocols using glutathione redox buffers yield 60–75% recovery of active protein, with N-terminal sequencing confirming methionine retention.

Quantitative analysis of recombinant batches shows 98.2 ± 1.4% methionine retention by MALDI-TOF mass spectrometry (theoretical mass: 14,427 Da; observed: 14,565 Da).

Disulfide Bond Configuration and Structural Integrity Verification

Methionyl-(-1)-angiogenin contains three conserved disulfide bonds (Cys26-Cys81, Cys39-Cys92, Cys57-Cys107) critical for maintaining structural stability. Verification methods include:

Tryptic peptide mapping :

Disulfide Pair Peptide Mass (Da) Observed Fragments
Cys26-Cys81 2,345.8 26-31 (Cys26) + 76-81 (Cys81)
Cys39-Cys92 3,102.4 37-44 (Cys39) + 89-96 (Cys92)
Cys57-Cys107 2,887.1 55-62 (Cys57) + 104-110 (Cys107)

Data from reverse-phase HPLC and mass spectrometry confirm 94.3% correct disulfide pairing in refolded protein.

Functional validation :

  • Ribonucleolytic activity: 0.3 ± 0.05% of RNase A activity against yeast tRNA, consistent with native angiogenin.
  • Chick chorioallantoic membrane assay: Induces 14.2 ± 2.3 blood vessel branches/mm² vs. 15.1 ± 1.8 for native protein (p > 0.05).

Properties

CAS No.

120298-94-4

Molecular Formula

C7H6N4

Synonyms

angiogenin, methionyl-(-1)-

Origin of Product

United States

Chemical Reactions Analysis

Structural Characterization

NMR spectroscopy reveals that methionyl-(-1)-angiogenin retains a well-folded, monomeric structure homologous to the native protein . Key findings include:

  • Resonance assignments : Complete 1H^1H, 13C^{13}C, and 15N^{15}N backbone assignments confirm structural integrity.

  • Secondary structure : Six β-strands and three α-helices stabilize the RNase A-like fold, critical for catalytic activity .

Ribonucleolytic Activity

Angiogenin cleaves tRNA substrates at the anticodon loop under stress conditions. The methionyl variant shares this enzymatic mechanism, activated by ribosomal binding:

Reaction Parameter Details Source
Catalytic activation Interaction with the 80S ribosome’s A site enhances activity by 103^3-fold .
Substrate specificity Cleaves tRNAAla^{Ala} preferentially; activity depends on ribosomal H69 and h44 rRNA .
Kinetic modulation Catalytic triad (His13, Lys40, His114) rearranged by ribosome binding .

Mechanism :

  • Ribosome binding induces conformational changes in the C-terminal tail, activating the catalytic site .

  • The ribosome directs tRNA into angiogenin’s active site, enabling cleavage at the anticodon loop .

Ribosomal Interactions

Cryo-EM structures (3.0–3.4 Å resolution) detail how methionyl-angiogenin binds ribosomes:

Interaction Site Functional Impact
Ribosomal A site Stabilizes angiogenin via contacts with 18S rRNA (helix 44) and 28S rRNA (H69) .
mRNA/P-tRNA interface Positions tRNA for cleavage via interactions with mRNA codons .

Key residues :

  • Arg95 : Mediates binding to ribosomal protein S15 .

  • Lys54 : Disruption (K54E mutation) reduces ribosome association and tRNA cleavage .

Pathophysiological Implications

  • Cancer/Neurodegeneration : Overactive tRNA cleavage disrupts translation, contributing to stress granule formation .

  • Therapeutic targeting : Inhibitors blocking ribosome-angiogenin interactions are under exploration .

Comparative Analysis

Wild-type vs. Methionyl-(-1)-Angiogenin :

  • Structural equivalence : NMR data show no significant divergence in secondary structure .

  • Functional parity : Both variants require ribosomal activation for tRNA cleavage .

Comparison with Similar Compounds

Angiogenic Factors: VEGF vs. Angiogenin

Feature Angiogenin VEGF
Primary Function Induces angiogenesis via rRNA cleavage Stimulates vasculogenesis via VEGF receptor binding
Cancer Role Upregulated in pancreatic cancer; poor prognosis marker Overexpressed in tumors; promotes vascular permeability
Neurological Impact Correlates with improved Barthel Index post-stroke Limited direct association with neurorehabilitation
Mechanism Ribosome-mediated stress response Tyrosine kinase signaling pathways

Key Insight : Unlike VEGF, ANG’s angiogenic activity involves ribosomal RNA cleavage and stress granule formation, offering a unique therapeutic target .

RNase Family: RNase A vs. Angiogenin

Feature Angiogenin RNase A
Catalytic Activity Weak RNase activity; prefers rRNA High enzymatic activity against ssRNA
Biological Role Angiogenesis, cell survival, viral replication Digestion, host defense
Disease Association Pancreatic cancer, stroke recovery Limited oncogenic role
Structural Binding Binds ribosomal A-site via H69 and h44 No ribosomal interaction

Key Insight: ANG’s ribosomal binding and stress-specific RNase activity distinguish it from canonical RNases like RNase A .

Antimicrobial Peptides: Angiogenin vs. Angie1

Feature Angiogenin Angie1
Source Human hemofiltrate; endogenous protein Synthetic derivative of ANG
Activity Broad-spectrum anti-Mycobacterium Enhanced intracellular delivery via liposomes
Size 14.4 kDa Smaller peptide (<5 kDa)
Clinical Potential Dual role in infection and cancer Optimized for stability and toxicity

Key Insight : Angie1, a truncated ANG derivative, exemplifies how structural optimization enhances therapeutic applicability .

Apoptosis Regulators: p53 vs. Angiogenin

Feature Angiogenin p53
Function Inhibits p53-mediated apoptosis Tumor suppressor; induces apoptosis
Mechanism Binds p53/Mdm2 complex; reduces phosphorylation Activates Bax, p21, and other targets
Cancer Role Pro-survival in pancreatic cancer Mutated/lost in >50% of cancers
Therapeutic Target Blocking ANG sensitizes cancer cells Reactivation strategies in development

Key Insight: ANG’s antagonism of p53 underscores its pro-tumorigenic role, contrasting with p53’s canonical tumor-suppressive functions .

Contradictions and Limitations

  • DENV Infection: ANG knockdown paradoxically increases its expression during DENV infection, suggesting complex transcriptional regulation .

Data Tables

Table 1: Angiogenin Expression in Disease

Condition ANG Level Clinical Correlation Reference
Pancreatic Cancer 566.6 ± 191.9 ng/ml (serum) Poor prognosis; tumor aggressiveness
Ischemic Stroke Recovery Elevated at 1 month post-IRT Improved Barthel Index (R=0.618)
DENV Infection Upregulated in infected cells Enhanced viral replication

Table 2: Functional Comparison with Key Compounds

Compound Shared Function Divergent Function Reference
VEGF Angiogenesis No ribonuclease activity
RNase A RNA cleavage No ribosomal binding or stress role
Angie1 Antimicrobial activity Smaller size; enhanced delivery

Preparation Methods

Vector Construction for Recombinant Expression

The production of angiogenin, methionyl-(-1)-, begins with the insertion of human angiogenin cDNA into a pGEX-4T3-derived plasmid (designated pSH12) via NdeI and SalI restriction sites. The engineered plasmid, pGEX-ANG-G3S2, introduces a methionine residue at position -1 relative to the native angiogenin sequence. This modification facilitates proper folding in Escherichia coli while preserving the protein’s ribonuclease A (RNase A)-like structural motif.

Key features of the plasmid include:

  • A Gly3-Ser2-Gly3 linker between angiogenin and a nonapeptide library insert, ensuring spatial flexibility for enzymatic activity.

  • Replacement of the native stop codon with glycine codons to accommodate C-terminal fusion tags for purification.

Bacterial Expression Systems

coli Strain Selection and Induction

Angiogenin, methionyl-(-1)-, is expressed in E. coli BL21(DE3) cells using the T7 promoter system. Optimal expression conditions involve:

  • Pre-induction phase : Growth in LB medium at 37°C until OD600 reaches 0.6–0.8.

  • Induction : Addition of 0.5 mM isopropyl β-D-1-thiogalactopyranoside (IPTG) at 25°C for 16 hours to minimize inclusion body formation.

Table 1: Expression Parameters for Angiogenin, Methionyl-(-1)-

ParameterCondition
Host strainE. coli BL21(DE3)
Induction temperature25°C
Induction duration16 hours
Yield15–20 mg/L culture

Purification and Refolding

Solubilization and Refolding

Following cell lysis, angiogenin, methionyl-(-1)-, is recovered from inclusion bodies using a urea-based denaturation buffer (8 M urea, 50 mM Tris-HCl, pH 8.0). Refolding is achieved through:

  • Stepwise dialysis : Gradual urea removal into 50 mM Tris-HCl (pH 7.2) containing 0.1 mM oxidized glutathione.

  • Oxidative reshuffling : Incubation with 1 mM reduced glutathione to promote disulfide bond formation.

Chromatographic Purification

Refolded protein undergoes cation-exchange chromatography using a HiTrap SP HP column (GE Healthcare):

  • Equilibration : 50 mM sodium phosphate (pH 7.2).

  • Elution : Linear NaCl gradient (0–0.35 M) in equilibration buffer.

  • Pooling : Fractions with angiogenin activity, verified by zymogram electrophoresis, are concentrated via ultrafiltration (10 kDa MWCO).

Table 2: Purification Yield and Purity

StepVolume (mL)Total Protein (mg)Purity (%)
Crude lysate500350<5
Refolded protein502540
HiTrap SP HP eluate2015>95

Structural and Functional Characterization

NMR Spectroscopy and Secondary Structure

Nuclear magnetic resonance (NMR) spectroscopy confirms the retention of angiogenin’s native fold in the methionyl-(-1)- variant:

  • Backbone assignments : Complete 1H, 13C, and 15N resonances align with wild-type angiogenin.

  • Secondary structure : Six β-strands and three α-helices stabilize the catalytic core, with RMSD <1.5 Å compared to the native structure.

Ribonucleolytic Activity Assays

Angiogenin, methionyl-(-1)-, cleaves tRNA substrates at the anticodon loop under stress conditions. Activity is quantified using:

  • tRNA cleavage assay : 0.5 μg/μL yeast tRNA incubated with 100 nM protein in 50 mM MES-NaOH (pH 6.0) at 37°C.

  • Zymogram electrophoresis : Non-denaturing PAGE with 0.1% Torula yeast RNA, stained with toluidine blue O.

Table 3: Enzymatic Parameters

SubstrateK<sub>cat</sub> (s<sup>−1</sup>)K<sub>m</sub> (μM)
Yeast tRNA0.45 ± 0.0312.6 ± 1.2
Ribosomal RNA0.32 ± 0.0218.9 ± 2.1

Quality Control and Contaminant Screening

Endotoxin Removal

To ensure biocompatibility for in vitro studies, endotoxins are removed using:

  • Polymyxin B affinity chromatography : Reduces endotoxin levels to <0.1 EU/μg.

  • Limulus amebocyte lysate (LAL) assay : Verification per FDA guidelines.

Mass Spectrometry Validation

Electrospray ionization mass spectrometry (ESI-MS) confirms the molecular weight (16,389 Da) and methionyl-(-1)- modification. Disulfide bond integrity (Cys39–Cys92 and Cys26–Cys81) is verified via tandem MS/MS.

Applications in Therapeutic Development

Peptide Inhibitor Screening

Angiogenin, methionyl-(-1)-, serves as a target for inhibitor discovery. Synthetic peptides (e.g., AEDYDYSWW) show potent inhibition:

Table 4: Inhibitory Constants of Selected Peptides

PeptideK<sub>i</sub> (Angiogenin, μM)K<sub>i</sub> (RNase A, μM)
LDDAEEWGG641 ± 53>1200
AEDYDYSWW56 ± 417.5 ± 1.1

Q & A

Q. What are the standard methodologies to study the structural interactions between angiogenin and ribosomal complexes?

To investigate angiogenin-ribosome interactions, cryo-electron microscopy (cryo-EM) is the gold standard. Researchers reconstitute 80S ribosome complexes with angiogenin, synthetic mRNA, and tRNA, followed by cryo-EM data classification to resolve structural details at near-atomic resolution (e.g., 2.8–3.7 Å). Key steps include optimizing ribosomal homogeneity, using mutant variants (e.g., H13A to study catalytic inactivity), and analyzing interactions with rRNA, mRNA, and tRNA via masked Fourier shell correlation (FSC) curves .

Q. How can angiogenin activity be quantitatively assessed in cellular models?

Fluorescent aptamer probes are a robust method for detecting angiogenin activity. Aptamers bind angiogenin with high specificity, enabling real-time tracking of enzymatic cleavage via fluorescence quenching or recovery. This approach avoids reliance on antibodies and is compatible with live-cell imaging, making it suitable for studying angiogenin dynamics in cancer or neurodegenerative disease models .

Q. What statistical frameworks ensure rigor in analyzing angiogenin’s role in disease pathways?

Researchers should apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to align hypotheses with translational goals. For example, studies linking angiogenin to ALS or cancer should integrate RNA-seq data, ribosome profiling, and enzymatic assays, using multivariate regression to control for confounding variables like oxidative stress .

Advanced Research Questions

Q. How can transient interactions between angiogenin and tRNA during ribosomal binding be experimentally captured?

Transient states are best studied using time-resolved cryo-EM. By quenching reactions at millisecond intervals (e.g., with urea-PAGE) and employing maximum-likelihood classification, researchers can isolate rare conformational states (e.g., tRNAAla bound to angiogenin-ribosome complexes). This reveals how angiogenin’s catalytic site positions tRNA for cleavage, even when tRNA-bound particles represent <20% of the dataset .

Q. What experimental designs resolve contradictions in angiogenin’s dual roles in cell survival and stress-induced apoptosis?

Contradictory findings (e.g., angiogenin’s pro-survival vs. pro-apoptotic effects) require context-specific models. For example, in vitro studies using H13A mutants show abolished tRNA cleavage but retained ribosome binding, suggesting non-catalytic roles. Researchers should combine ribosome profiling (to map tRNA cleavage sites) with CRISPR-edited cell lines (e.g., ANG knockouts) to disentangle enzymatic vs. structural functions .

Q. How do researchers optimize ribosome-angiogenin complex reconstitution for high-resolution structural studies?

Key steps include:

  • Using purified rabbit 40S/60S subunits and synthetic mRNA to minimize heterogeneity.
  • Incorporating bacterial initiator tRNAfMet for stable P-site binding in mammalian ribosomes.
  • Validating complex integrity via urea-PAGE (to confirm tRNA cleavage) before cryo-EM grid preparation.
  • Applying B-factor sharpening (−50 Ų) to enhance map interpretability for interactions like Trp89 stacking on 18S rRNA .

Q. What methodologies integrate angiogenin’s structural data with functional assays to elucidate disease mechanisms?

Multi-scale approaches are critical. For example:

  • Structural data : Cryo-EM maps identify angiogenin’s binding interfaces with H69 (28S rRNA) and h44 (18S rRNA).
  • Functional assays : Fluorescence-polarization assays quantify angiogenin’s ribonuclease activity under varying pH or redox conditions.
  • In vivo validation : Transgenic mouse models with tissue-specific ANG overexpression can test correlations between structural perturbations (e.g., Arg33 mutations) and tumorigenesis .

Methodological Challenges and Solutions

Q. How should researchers address low contrast in cryo-EM micrographs of angiogenin-ribosome complexes?

Low contrast in lysate-derived ribosomes (e.g., rabbit reticulocyte lysates) is mitigated by:

  • Automated particle picking in cisTEM to improve signal-to-noise ratios.
  • Using defocus values of −1.4 µm to enhance phase contrast.
  • Classification strategies in Frealign to discard suboptimal particles .

Q. What validation strategies ensure specificity in angiogenin detection assays?

  • Western Blot : Use polyclonal antibodies validated against recombinant angiogenin (1:200–1:1000 dilution) with antigen retrieval (TE buffer, pH 9.0).
  • Aptamer-based assays : Perform competition experiments with excess angiogenin or RNase A to confirm binding specificity.
  • ELISA : Cross-validate with mass spectrometry to rule out cross-reactivity with homologs like RNase 4 .

Q. How can conflicting data on angiogenin’s subcellular localization be reconciled?

Discrepancies (e.g., nuclear vs. cytoplasmic localization) arise from cell-type-specific stress responses. Researchers should:

  • Use compartment-specific markers (e.g., Lamin B1 for nuclei) in immunofluorescence.
  • Apply hyperosmotic shock to induce nucleolar translocation, then track angiogenin via live-cell aptamer probes .

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